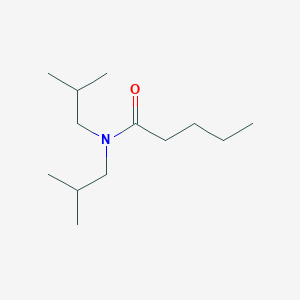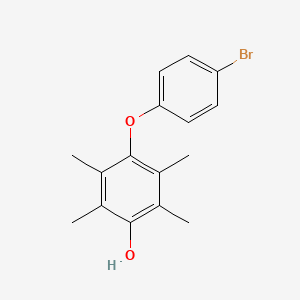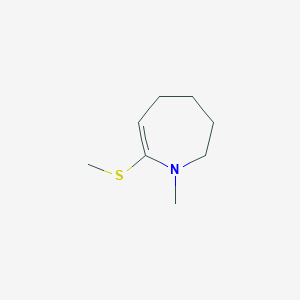
1H-Azepine, 2,3,4,5-tetrahydro-1-methyl-7-(methylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Azepine, 2,3,4,5-tetrahydro-1-methyl-7-(methylthio)- is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing rings that have significant importance in medicinal chemistry due to their diverse biological activities. This particular compound is characterized by the presence of a methyl group at the first position and a methylthio group at the seventh position, which can influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine, 2,3,4,5-tetrahydro-1-methyl-7-(methylthio)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the commercially available 3-phenylpropan-1-amine can be acylated with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) to yield the desired azepine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
1H-Azepine, 2,3,4,5-tetrahydro-1-methyl-7-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce the corresponding amine.
科学研究应用
1H-Azepine, 2,3,4,5-tetrahydro-1-methyl-7-(methylthio)- has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
作用机制
The mechanism of action of 1H-Azepine, 2,3,4,5-tetrahydro-1-methyl-7-(methylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1H-Benzazepine: Another seven-membered nitrogen-containing ring with different substituents.
1H-Diazepine: Contains two nitrogen atoms in the ring, offering different chemical and biological properties.
1H-Oxazepine: Contains an oxygen atom in the ring, influencing its reactivity and applications.
Uniqueness
1H-Azepine, 2,3,4,5-tetrahydro-1-methyl-7-(methylthio)- is unique due to the presence of both a methyl and a methylthio group, which can significantly impact its chemical behavior and biological activity. This combination of substituents is not commonly found in other azepine derivatives, making it a valuable compound for research and development.
属性
CAS 编号 |
25355-54-8 |
|---|---|
分子式 |
C8H15NS |
分子量 |
157.28 g/mol |
IUPAC 名称 |
1-methyl-7-methylsulfanyl-2,3,4,5-tetrahydroazepine |
InChI |
InChI=1S/C8H15NS/c1-9-7-5-3-4-6-8(9)10-2/h6H,3-5,7H2,1-2H3 |
InChI 键 |
ZCDCAJNQYGAMLT-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCCC=C1SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


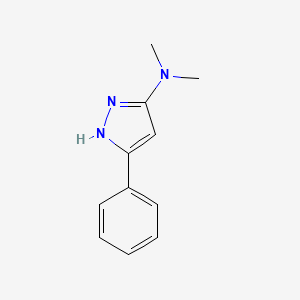
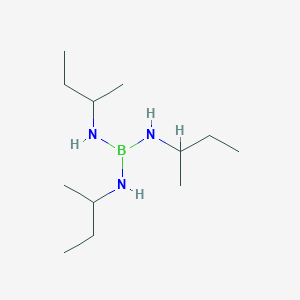
![2,11-dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14689353.png)
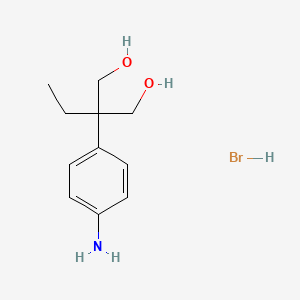
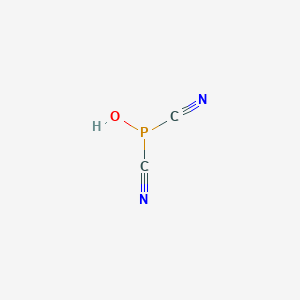
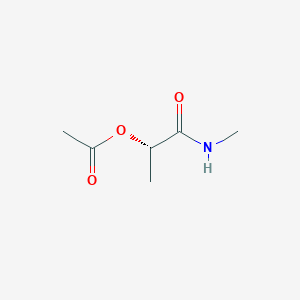
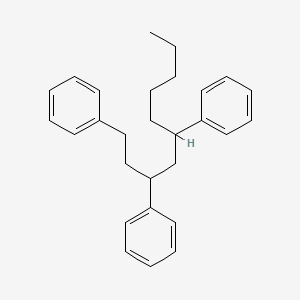
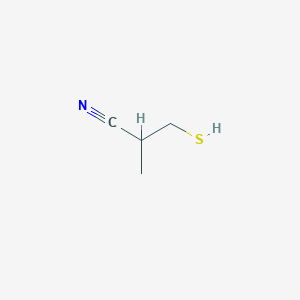
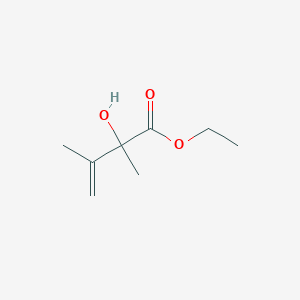
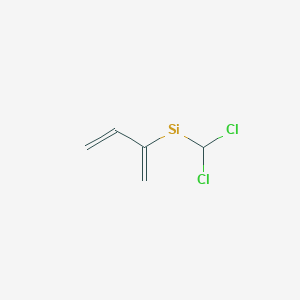
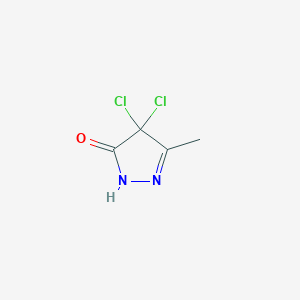
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol](/img/structure/B14689404.png)
